1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring and a piperazine ring. These rings are common in many pharmaceutical compounds due to their ability to form stable structures and interact with biological targets .Scientific Research Applications
Neuroreceptor Imaging in Neurological and Psychiatric Disorders
Research has demonstrated the use of chemical analogs, particularly those interacting with serotonin receptors (5-HT1A), for in vivo imaging of human brain receptors using PET scans. Compounds structurally related to the one might serve similar purposes in investigating the pathophysiology of psychiatric and neurodegenerative disorders, aiding in the development of targeted therapies. Studies like those conducted by Passchier et al. (2000) have shown the potential of analogs for quantitative analysis of receptor distribution in the brain, indicating a research avenue for novel compounds in diagnostic imaging (Passchier et al., 2000).
Pharmacological Investigations for Drug Development
The structural features suggest potential interactions with central nervous system receptors, implying applications in the development of new therapeutic agents. Investigations into compounds with similar structures have explored their roles in modulating neurotransmitter systems, with implications for treating conditions like anxiety, depression, and neurodegenerative diseases. Research by Rabiner et al. (2002) on 5-HT(1A) receptor occupancy exemplifies the approach to understanding how such compounds can influence receptor dynamics, offering a pathway for the development of drugs with novel mechanisms of action (Rabiner et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-31-21-11-9-20(10-12-21)29-17(2)22(25-26-29)23(30)24-18-5-7-19(8-6-18)28-15-13-27(3)14-16-28/h5-12H,4,13-16H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZCYDFMBMZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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